molecular formula C7H6N4O3 B6189028 2-azido-4-methoxy-1-nitrobenzene CAS No. 104503-84-6

2-azido-4-methoxy-1-nitrobenzene

Cat. No.: B6189028
CAS No.: 104503-84-6
M. Wt: 194.1
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Description

2-azido-4-methoxy-1-nitrobenzene is an organic compound that belongs to the class of aromatic azides It is characterized by the presence of an azido group (-N₃), a methoxy group (-OCH₃), and a nitro group (-NO₂) attached to a benzene ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-azido-4-methoxy-1-nitrobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Nucleophiles: Sodium azide (NaN₃)

    Solvents: Dimethylformamide (DMF), ethanol

Major Products

    Reduction: 2-amino-4-methoxy-1-nitrobenzene

    Substitution: 1,2,3-triazole derivatives

    Oxidation: 2-azido-4-formyl-1-nitrobenzene

Mechanism of Action

The mechanism of action of 2-azido-4-methoxy-1-nitrobenzene primarily involves its ability to undergo cycloaddition reactions. The azido group can react with alkynes to form triazoles through a [3+2] cycloaddition mechanism. This reaction is catalyzed by copper (Cu) or ruthenium (Ru) catalysts and is widely used in click chemistry . The nitro group can also participate in redox reactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 2-azido-4-methoxy-1-nitrobenzene
  • This compound
  • This compound

Uniqueness

This compound is unique due to the combination of its functional groups, which confer distinct reactivity patterns. The presence of both an azido and a nitro group on the same aromatic ring allows for diverse chemical transformations, making it a valuable compound in synthetic organic chemistry .

Properties

CAS No.

104503-84-6

Molecular Formula

C7H6N4O3

Molecular Weight

194.1

Purity

95

Origin of Product

United States

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